Cas no 2228606-83-3 (3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine)

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine is a versatile organic compound with significant potential in pharmaceutical and chemical research. It exhibits unique structural features, including a pyrazole ring and a pentan-1-amine group, which contribute to its diverse reactivity profile. This compound is well-suited for synthesizing complex organic molecules and is highly valuable for medicinal chemistry applications. Its key advantages include its high purity, stability, and the ability to undergo various chemical transformations, making it an essential tool for researchers in the fields of organic synthesis and drug discovery.
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine structure
2228606-83-3 structure
商品名:3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
CAS番号:2228606-83-3
MF:C9H15N3
メガワット:165.235501527786
CID:6092579
PubChem ID:165785441

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
    • 2228606-83-3
    • EN300-1729990
    • インチ: 1S/C9H15N3/c1-9(3-5-10)4-8-12-7-2-6-11-12/h2,6-7H,1,3-5,8,10H2
    • InChIKey: QAWQSBRGOATZMK-UHFFFAOYSA-N
    • ほほえんだ: N1(C=CC=N1)CCC(=C)CCN

計算された属性

  • せいみつぶんしりょう: 165.126597491g/mol
  • どういたいしつりょう: 165.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1729990-2.5g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
2.5g
$2492.0 2023-09-20
Enamine
EN300-1729990-0.25g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
0.25g
$1170.0 2023-09-20
Enamine
EN300-1729990-5g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
5g
$3687.0 2023-09-20
Enamine
EN300-1729990-0.05g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
0.05g
$1068.0 2023-09-20
Enamine
EN300-1729990-5.0g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
5g
$3687.0 2023-06-04
Enamine
EN300-1729990-10g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
10g
$5467.0 2023-09-20
Enamine
EN300-1729990-1.0g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
1g
$1272.0 2023-06-04
Enamine
EN300-1729990-10.0g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
10g
$5467.0 2023-06-04
Enamine
EN300-1729990-0.1g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
0.1g
$1119.0 2023-09-20
Enamine
EN300-1729990-0.5g
3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine
2228606-83-3
0.5g
$1221.0 2023-09-20

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine 関連文献

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amineに関する追加情報

Introduction to 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine (CAS No. 2228606-83-3)

3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine, identified by the CAS number 2228606-83-3, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a methylidene group at the 3-position and a pyrazole moiety at the 5-position, presents a unique framework that has been explored for its potential biological activities and synthetic utility.

The compound belongs to a class of heterocyclic amines that have been widely studied for their pharmacological properties. The presence of the pyrazole ring, known for its versatility in drug design, suggests that this molecule may exhibit various biological functions, including anti-inflammatory, antimicrobial, and anticancer effects. The methylidene group introduces a reactive site that can be further modified, making it a valuable scaffold for derivative synthesis.

In recent years, there has been growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The structural features of 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine make it an attractive candidate for further investigation. Researchers have been exploring its potential as a lead compound in the development of new drugs targeting various diseases.

One of the most compelling aspects of this compound is its ability to interact with biological targets in multiple ways. The pyrazole moiety can form hydrogen bonds with amino acid residues in proteins, while the methylidene group can participate in hydrophobic interactions or undergo further chemical transformations. These properties make it a promising candidate for structure-based drug design.

Recent studies have demonstrated that derivatives of 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine exhibit significant pharmacological activity. For instance, modifications to the pyrazole ring have led to compounds with enhanced binding affinity to specific enzymes and receptors. These findings highlight the importance of fine-tuning the molecular structure to optimize biological activity.

The synthesis of 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine involves multi-step organic reactions, including condensation reactions and cyclization processes. The exact synthetic route can vary depending on the desired purity and yield, but the key steps typically involve the formation of the methylidene group and the introduction of the pyrazole moiety.

In terms of pharmacokinetics, preliminary studies suggest that this compound may have favorable properties such as good solubility and bioavailability. These characteristics are crucial for ensuring that the drug reaches its target site effectively and remains active in vivo. Further research is needed to fully characterize its pharmacokinetic profile and to identify any potential metabolic pathways or interactions with other drugs.

The potential applications of 3-methylidene-5-(1H-pyrazol-1-yl)pentan-1-amine extend beyond traditional therapeutic areas. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including those with specialized functions such as imaging agents or probes for biochemical assays.

As research continues to uncover new biological targets and mechanisms, compounds like 3-methylidene-5-(1H-pyrazol-1-yllpentan-l-am ine) are likely to play an increasingly important role in drug discovery and development. The combination of their structural versatility and potential biological activity makes them valuable tools for both academic research and industrial applications.

In conclusion, 3-methylidene-l-(I H -pyrazol-I -yl)pentan-I -amine (CAS No. 2228606 83 3) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features, combined with recent advances in drug design methodologies, position it as a key player in the development of novel therapeutic agents. Further exploration of its biological activities and synthetic possibilities will undoubtedly contribute to advancements in medicine and biotechnology.

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